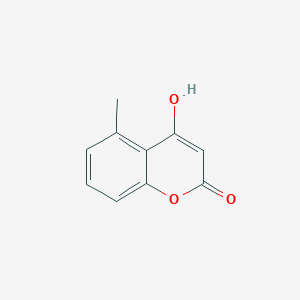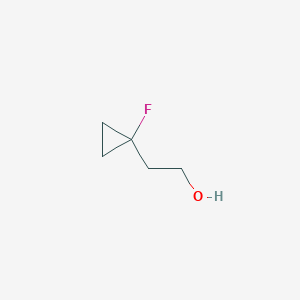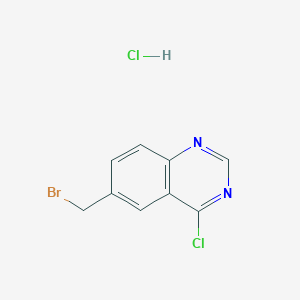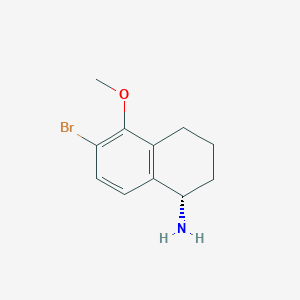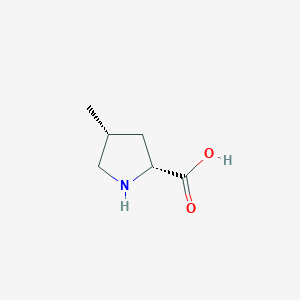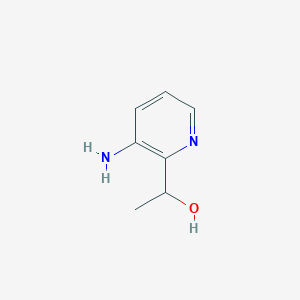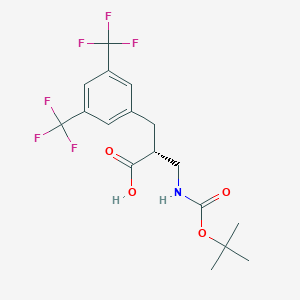
(S)-1-(3-Chlorophenyl)-2-methoxyethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(3-Chlorophenyl)-2-methoxyethan-1-amine is a chiral amine compound characterized by the presence of a 3-chlorophenyl group and a methoxy group attached to an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Chlorophenyl)-2-methoxyethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 3-chlorophenylacetic acid.
Formation of Intermediate: The acid is converted to its corresponding ester, followed by reduction to form the alcohol.
Amination: The alcohol is then subjected to amination using appropriate reagents to yield the desired amine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the process.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3-Chlorophenyl)-2-methoxyethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or secondary amines.
Scientific Research Applications
(S)-1-(3-Chlorophenyl)-2-methoxyethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-1-(3-Chlorophenyl)-2-methoxyethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
®-1-(3-Chlorophenyl)-2-methoxyethan-1-amine: The enantiomer of the compound, which may have different biological activities.
1-(3-Chlorophenyl)-2-methoxyethan-1-amine: The racemic mixture containing both (S) and ® enantiomers.
3-Chlorophenylacetic acid: A precursor in the synthesis of the compound.
Uniqueness
(S)-1-(3-Chlorophenyl)-2-methoxyethan-1-amine is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer or racemic mixture. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C9H12ClNO |
|---|---|
Molecular Weight |
185.65 g/mol |
IUPAC Name |
(1S)-1-(3-chlorophenyl)-2-methoxyethanamine |
InChI |
InChI=1S/C9H12ClNO/c1-12-6-9(11)7-3-2-4-8(10)5-7/h2-5,9H,6,11H2,1H3/t9-/m1/s1 |
InChI Key |
JFLYWANSRJBTLV-SECBINFHSA-N |
Isomeric SMILES |
COC[C@H](C1=CC(=CC=C1)Cl)N |
Canonical SMILES |
COCC(C1=CC(=CC=C1)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


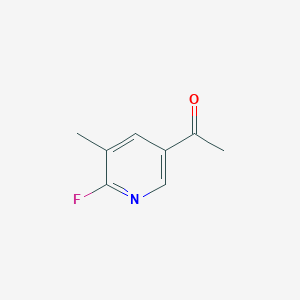
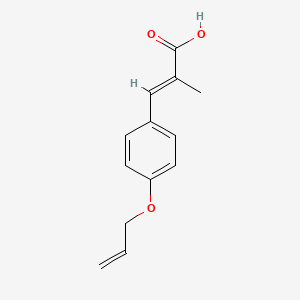
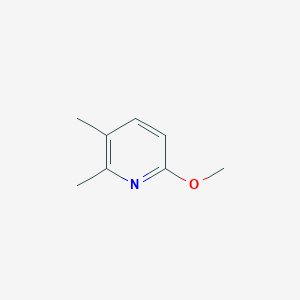
![7-Bromopyrazolo[1,5-a]pyridin-2-ol](/img/structure/B12959784.png)
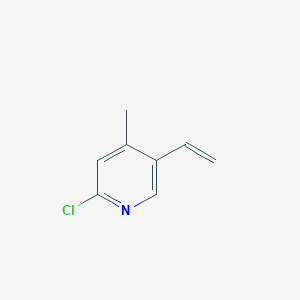
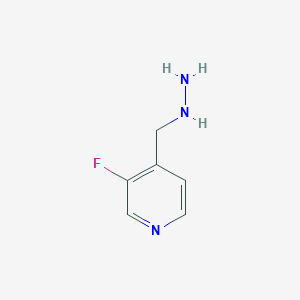
![(S)-3-Amino-2-((4'-fluoro-[1,1'-biphenyl]-2-yl)methyl)propanoic acid](/img/structure/B12959796.png)
